吡咯嘧啶, 4-氯-2-(3-氯苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

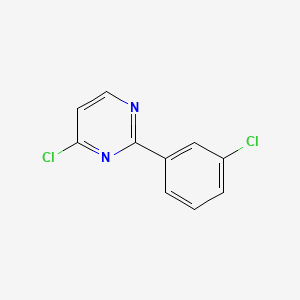

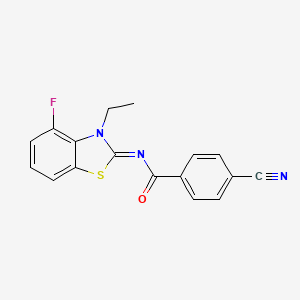

“Pyrimidine, 4-chloro-2-(3-chlorophenyl)-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is a white crystalline solid, soluble in organic solvents .

科学研究应用

Anti-Inflammatory Effects

Specific Scientific Field

Medicinal Chemistry and Pharmacology

Summary

4-chloro-2-(3-chlorophenyl)pyrimidine exhibits potent anti-inflammatory effects. Inflammation is a normal response of the body to safeguard tissues against disease or infection. Inflamed tissues produce chemical agents that attract leukocytes (white blood cells) to the site of inflammation. These leukocytes help eliminate harmful agents and cellular residues from damaged tissue.

Experimental Procedures

- Synthesis : Various methods exist for synthesizing pyrimidines, including solution-phase parallel synthesis and high-throughput evaluation . However, specific synthetic procedures for this compound would need to be detailed in separate studies.

- Inhibition Mechanism : The anti-inflammatory effects of 4-chloro-2-(3-chlorophenyl)pyrimidine are attributed to its inhibitory response against key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

Results

- Inhibition of Inflammatory Mediators : Literature studies reveal that a large number of pyrimidines, including this compound, exhibit potent anti-inflammatory effects .

- Structure-Activity Relationships (SARs) : Detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Pharmaceutical Intermediates

Specific Scientific Field

Organic Synthesis and Medicinal Chemistry

Summary

4-chloro-2-(3-chlorophenyl)pyrimidine is valuable as a pharmaceutical intermediate. It participates in various chemical reactions, making it useful for synthesizing complex organic compounds.

Experimental Procedures

- Synthetic Routes : The compound can be synthesized through various routes, and its versatility allows for diverse applications .

Results

- Kinase Inhibitors : It plays a crucial role in the synthesis of kinase inhibitors used in disease treatment. These inhibitors target specific enzymes involved in cellular signaling pathways and have therapeutic potential .

Antitubercular Activity

Specific Scientific Field

Microbiology and Drug Discovery

Summary

Exploration of 4-chloro-2-(3-chlorophenyl)pyrimidine derivatives revealed interesting effects on antitubercular activity.

Experimental Procedures

- Halogen Substitution : Introducing different halogen atoms on the phenyl ring led to varying effects on antitubercular activity against Mycobacterium tuberculosis (Mtb) .

Results

- Structure-Activity Relationship : The specific halogen substitution pattern influenced the compound’s efficacy against Mtb .

Broad-Spectrum Activities

Specific Scientific Field

Medicinal Chemistry

Summary

Pyrido[2,3-d]pyrimidine, a related scaffold, exhibits a broad spectrum of activities, including antitumor, antibacterial, CNS depressant, anticonvulsant, and antipyretic effects .

Experimental Procedures

- Synthesis : Researchers have developed various synthetic protocols to prepare pyrido[2,3-d]pyrimidine derivatives .

Results

属性

IUPAC Name |

4-chloro-2-(3-chlorophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXDIHHGWHIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(3-chlorophenyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)

![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)

![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)

![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)